molecular formula C9H6FNO4 B12994418 4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid

4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B12994418
M. Wt: 211.15 g/mol
InChI Key: DCYBDQIDZJIIPE-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

Uniqueness

4-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in scientific research .

Properties

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

4-fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C9H6FNO4/c1-11-7-5(15-9(11)14)3-2-4(6(7)10)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

DCYBDQIDZJIIPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2F)C(=O)O)OC1=O

Origin of Product

United States

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